1-(2-Methyl-5-nitrophenyl)hydrazine
Overview
Description
1-(2-Methyl-5-nitrophenyl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a nitrophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methyl-5-nitrophenyl)hydrazine can be synthesized through the reaction of 2-methyl-5-nitroaniline with hydrazine hydrate. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The product is then isolated through filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hydrazine, which is a hazardous material.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methyl-5-nitrophenyl)hydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming hydrazones with aldehydes and ketones.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid, or catalytic hydrogenation.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed:
Reduction: 1-(2-Methyl-5-aminophenyl)hydrazine.
Oxidation: Azo compounds.
Substitution: Hydrazones.
Scientific Research Applications
1-(2-Methyl-5-nitrophenyl)hydrazine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential pharmacological activities, including anticancer and antimicrobial properties.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-5-nitrophenyl)hydrazine involves its interaction with various molecular targets. For instance, in reduction reactions, the nitro group is reduced to an amino group through electron transfer processes. In substitution reactions, the hydrazine group acts as a nucleophile, attacking electrophilic carbonyl groups to form hydrazones.
Comparison with Similar Compounds
1-(2-Nitrophenyl)hydrazine: Similar structure but lacks the methyl group.
1-(4-Nitrophenyl)hydrazine: Similar structure but with the nitro group in a different position.
2-Methyl-5-nitroaniline: Similar structure but lacks the hydrazine group.
Uniqueness: 1-(2-Methyl-5-nitrophenyl)hydrazine is unique due to the presence of both a methyl group and a nitro group on the phenyl ring, along with the hydrazine group
Properties
IUPAC Name |
(2-methyl-5-nitrophenyl)hydrazine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c1-5-2-3-6(10(11)12)4-7(5)9-8;/h2-4,9H,8H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVZEOAZNJMJOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586210 | |
Record name | (2-Methyl-5-nitrophenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221725-20-7, 5089-08-7 | |
Record name | Hydrazine, (2-methyl-5-nitrophenyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221725-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Methyl-5-nitrophenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.